(E)-(3-Chlorostyryl)boronic acid
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Overview
Description
(E)-(3-Chlorostyryl)boronic acid is an organoboron compound with the molecular formula C8H8BClO2 and a molecular weight of 182.41 g/mol . This compound is characterized by the presence of a boronic acid group attached to a styryl moiety substituted with a chlorine atom at the meta position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-(3-Chlorostyryl)boronic acid can be synthesized through various methods. One common approach involves the reaction of (E)-(3-chlorostyryl)boronic ester with a suitable boron reagent under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(E)-(3-Chlorostyryl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the styryl moiety to a saturated alkyl chain.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Saturated alkyl boronic acids.
Substitution: Various substituted styryl boronic acids.
Scientific Research Applications
(E)-(3-Chlorostyryl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of (E)-(3-Chlorostyryl)boronic acid primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the styryl moiety to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- (E)-(4-Chlorostyryl)boronic acid
- (E)-(2-Chlorostyryl)boronic acid
- (E)-(3-Bromostyryl)boronic acid
Uniqueness
(E)-(3-Chlorostyryl)boronic acid is unique due to the specific positioning of the chlorine atom at the meta position, which influences its reactivity and selectivity in chemical reactions. This compound offers distinct advantages in certain synthetic applications compared to its analogs .
Properties
IUPAC Name |
[(E)-2-(3-chlorophenyl)ethenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVFZKMQTVCZFF-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC(=CC=C1)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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